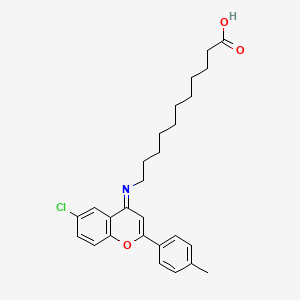
(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid is a synthetic organic compound characterized by its complex structure, which includes a chromene ring, a chloro substituent, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the chloro substituent and the p-tolyl group. The final step involves the formation of the amino acid moiety through a condensation reaction with undecanoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid involves its interaction with specific molecular targets. The chromene ring and amino acid moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)decanoic acid
- (E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)dodecanoic acid
Uniqueness
(E)-11-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)undecanoic acid is unique due to its specific chain length and the presence of the chloro and p-tolyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H32ClNO3 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
11-[[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]amino]undecanoic acid |
InChI |
InChI=1S/C27H32ClNO3/c1-20-11-13-21(14-12-20)26-19-24(23-18-22(28)15-16-25(23)32-26)29-17-9-7-5-3-2-4-6-8-10-27(30)31/h11-16,18-19H,2-10,17H2,1H3,(H,30,31) |
InChI Key |
QCOAMBJKHXIYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NCCCCCCCCCCC(=O)O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















